4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid
Description
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a pyrrole-derived compound featuring a tert-butoxycarbonylamino (Boc-protected amino) group at the 4-position and a carboxylic acid moiety at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the Boc group and acidic character from the carboxylate. Such compounds are often intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development or peptide coupling reactions.
Properties
Molecular Formula |
C10H14N2O4 |
|---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O4/c1-10(2,3)16-9(15)12-6-4-7(8(13)14)11-5-6/h4-5,11H,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
KMOYKLACCMUMNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CNC(=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid typically involves:
- Step 1: Pyrrole ring functionalization — Introduction of the carboxylic acid group at the 2-position of the pyrrole ring, often starting from pyrrole or a substituted pyrrole intermediate.
- Step 2: Amino group protection — Introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino substituent at the 4-position to prevent side reactions during subsequent synthetic steps.
- Step 3: Purification and isolation — The final compound is isolated by crystallization or chromatography.
This approach leverages the Boc group’s stability under neutral and basic conditions and its ease of removal under acidic conditions, making it a standard protecting group in pyrrole derivative synthesis.
Specific Synthetic Routes and Reagents
Boc Protection of Amino-Pyrrole Derivatives
The Boc group is introduced by reacting the amino-pyrrole intermediate with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction selectively protects the amino group without affecting the carboxylic acid functionality.
Formation of Pyrrole-2-Carboxylic Acid Core
The pyrrole-2-carboxylic acid moiety can be synthesized by:
- Hydrolysis of pyrrole-2-carboxylate esters: Esters such as ethyl pyrrole-2-carboxylate are hydrolyzed under basic conditions (e.g., sodium hydroxide in ethanol or aqueous solution) followed by acidification to yield the free acid.
- Direct carboxylation: In some cases, pyrrole derivatives may be carboxylated at the 2-position via lithiation and reaction with carbon dioxide, though this is less common for this specific compound.
Alternative Synthetic Approaches
- Using protected amino-pyrrole intermediates, selective chlorination or halogenation at other positions of the pyrrole ring can be performed prior to Boc protection, as demonstrated in related pyrrole derivative syntheses.
- Coupling reagents such as benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) are employed for further derivatization or activation of the carboxylic acid for peptide bond formation, though this is more relevant for derivatives rather than the free acid itself.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | 70–90 | Room temperature; selective protection of amino group |
| Ester Hydrolysis | NaOH in ethanol or aqueous solution, reflux | 75–85 | Followed by acidification to pH ~3 to precipitate free acid |
| Purification | Crystallization or chromatography | Variable | Crystallization from suitable solvents (e.g., dichloromethane) yields pure product |
Research Findings and Practical Applications
- The Boc group is widely used in the synthesis of pyrrole derivatives to protect amino groups, facilitating selective reactions on the pyrrole ring without side reactions.
- Hydrolysis of pyrrole-2-carboxylate esters to yield the free acid is a standard and efficient method, providing good yields and purity.
- The compound serves as a key intermediate in organic synthesis, especially in the preparation of peptide-like molecules and pharmacologically relevant pyrrole derivatives.
- Structural studies and molecular docking have highlighted the importance of the pyrrole-2-carboxylic acid scaffold in biological activity, underscoring the synthetic relevance of this compound.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Pyrrole ring functionalization | Starting from pyrrole or substituted pyrrole | Introduction of carboxylic acid at C-2 |
| Boc protection | Di-tert-butyl dicarbonate, base | Protection of amino group at C-4 |
| Ester hydrolysis | NaOH in ethanol/water, reflux | Conversion of ester to carboxylic acid |
| Purification | Crystallization or chromatography | Isolation of pure compound |
Chemical Reactions Analysis
Types of Reactions
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrole-2-carboxylic acid derivatives, while reduction can yield amines.
Scientific Research Applications
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in organic synthesis and pharmaceutical research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation on the Pyrrole Core
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) feature fused pyridine-pyrrole systems. These exhibit enhanced aromaticity and electron-withdrawing effects compared to the target compound, altering reactivity in nucleophilic substitutions.
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic Acid
This analog () replaces the Boc-amino group with chloro and methyl substituents. Chlorination at the 4-position (via N-chlorosuccinimide) introduces steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents. The methyl group at position 5 further increases hydrophobicity, contrasting with the Boc group’s bulky but polar nature .
1-Methyl-4-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]pyrrole-2-carboxylic Acid
This derivative (CAS 864076-03-9) incorporates a phenyl spacer between the pyrrole and Boc-amino group. Its molecular weight (316.35 g/mol) is higher than the target compound, likely affecting pharmacokinetic properties like membrane permeability .
Physicochemical Properties
| Compound | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|
| Target Compound | 4-Boc-amino, 2-COOH | C₁₀H₁₄N₂O₄ | 226.23 | Moderate polarity, acidic carboxylate |
| 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-COOH | 5-Cl, fused pyridine | C₈H₅ClN₂O₂ | 202.59 | High aromaticity, electron-deficient |
| 4-Chloro-5-methyl-1H-pyrrole-2-COOH | 4-Cl, 5-CH₃ | C₆H₆ClNO₂ | 175.57 | Hydrophobic, sterically hindered |
| 1-Methyl-4-phenyl-Boc-pyrrole-2-COOH | 1-CH₃, 4-phenyl-Boc | C₁₇H₂₀N₂O₄ | 316.35 | High molecular weight, rigid structure |
Research Implications
- Drug Design : The Boc group in the target compound offers reversible protection for amine functionalities, critical in prodrug strategies.
- Structure-Activity Relationships (SAR) : Chlorine or methoxy groups in pyrrolopyridines enhance electronic effects for target engagement, while phenyl spacers optimize steric fit .
Biological Activity
4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is with a molecular weight of approximately 226.23 g/mol. This compound features a pyrrole ring, which is known for its ability to interact with various biological targets, influencing cellular pathways related to growth and apoptosis.
Chemical Structure and Properties
The compound's structure allows it to participate in diverse chemical interactions, making it a candidate for drug development. The presence of an amide group and a carboxylic acid enhances its reactivity and potential biological function.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| CAS Number | 85406-53-7 |
| Melting Point | Not available |
| Boiling Point | Not available |
Antitumor Activity
Initial studies suggest that compounds with structural similarities to this compound may exhibit anti-tumor properties. For instance, research indicates that pyrrole derivatives can inhibit cancer cell proliferation by inducing apoptosis through pathways involving mitochondrial dysfunction and caspase activation. However, specific data on this compound's direct anti-tumor activity remains limited, necessitating further investigation.
Interaction Studies
Interaction studies are pivotal for understanding how this compound engages with biological molecules. Research has shown that similar compounds can effectively bind to proteins or nucleic acids, influencing their function. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to study these interactions.
Case Studies and Comparative Analysis
A comparative analysis with other pyrrole derivatives reveals insights into the biological activity of this compound:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid | Contains a Boc-protected amino group | Moderate anti-cancer activity |
| 1-methyl-1H-pyrrole-2-carboxylic acid | Lacks bulky substituent but retains similar reactivity | Limited biological activity |
| 5-(tert-butoxycarbonyl)-3-pyrrolidinecarboxylic acid | Features a pyrrolidine ring | Enhanced interaction with biological targets |
These comparisons highlight the unique substituents of this compound that may influence its chemical behavior and biological activity compared to others in its class.
Mechanistic Insights
Studies focusing on the mechanism of action of similar compounds reveal that they may target specific enzymes or receptors involved in critical cellular processes. For example, pyrrole-based compounds have been identified as inhibitors of MmpL3, a target in tuberculosis treatment, demonstrating their potential in antimicrobial applications .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Avoid prolonged exposure to strong acids/bases to prevent Boc deprotection .
Basic: What analytical techniques are most effective for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., calculated for C₁₁H₁₇N₂O₅: 257.11 g/mol) .
- IR Spectroscopy : Look for N-H stretch (~3300 cm⁻¹), C=O (carboxylic acid: ~1700 cm⁻¹; Boc: ~1680 cm⁻¹) .
- HPLC : Purity assessment using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
